molecular formula C12H14N4O B7517332 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide

Cat. No. B7517332
M. Wt: 230.27 g/mol
InChI Key: FZUDDPHOCQRLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide (MPMC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. MPMC is a pyridine derivative and belongs to the class of carboxamides.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide involves the inhibition of the above-mentioned enzymes by binding to their active sites. This leads to the accumulation of neurotransmitters such as acetylcholine and dopamine in the synaptic cleft, resulting in enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects, including improved cognitive function, enhanced memory, and increased alertness. It has also been found to have neuroprotective effects and may potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has several advantages as a research compound, including its simple synthesis method, low cost, and potent inhibitory activity against various enzymes. However, its limitations include its low solubility in water, which may affect its bioavailability, and the need for further studies to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide, including its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, its use as a tool for studying the role of enzymes in various physiological processes, and its potential applications in drug discovery. Further studies are needed to determine its toxicity and potential side effects, as well as to optimize its pharmacokinetic and pharmacodynamic properties.
In conclusion, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Its potent inhibitory activity against various enzymes and its potential neuroprotective effects make it an attractive compound for further research. However, further studies are needed to determine its toxicity and potential side effects, as well as to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide involves the reaction between 2-chloronicotinic acid and 4-methylpyrazole in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methylamine to obtain N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide. The synthesis method of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide is relatively simple and cost-effective, making it an attractive compound for various research applications.

Scientific Research Applications

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15(8-10-7-14-16(2)9-10)12(17)11-5-3-4-6-13-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUDDPHOCQRLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide

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